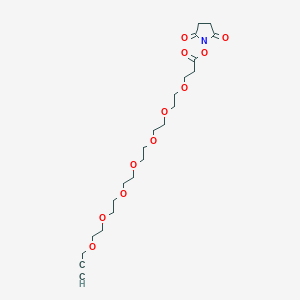
Pyrene maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene maleimide is a compound that combines the fluorescent properties of pyrene with the reactive functionality of maleimide. Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence, while maleimide is a functional group that readily reacts with thiol groups. This combination makes this compound a valuable tool in biochemical and biophysical research, particularly in the study of protein structure and dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrene maleimide can be synthesized through a multi-step process. One common method involves the reaction of pyrene with maleic anhydride to form pyrene maleic anhydride, which is then converted to this compound through a dehydration reaction. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors with precise temperature and pressure control to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Pyrene maleimide primarily undergoes addition reactions with thiol groups, forming stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling proteins and other biomolecules .
Common Reagents and Conditions: The reaction of this compound with thiols typically occurs in aqueous buffers at neutral to slightly basic pH (pH 7-8). Common reagents include dithiothreitol (DTT) or cysteine-containing peptides. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .
Major Products: The major product of the reaction between this compound and thiols is a pyrene-labeled biomolecule. This product retains the fluorescent properties of pyrene, allowing for easy detection and analysis using fluorescence spectroscopy .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, pyrene maleimide is used as a fluorescent probe to study molecular interactions and dynamics. Its ability to form excimers (dimers of excited-state pyrene molecules) provides valuable information about the proximity and orientation of labeled molecules .
Biology: In biological research, this compound is used to label proteins and nucleic acids. This labeling allows researchers to study the structure, folding, and interactions of these biomolecules using fluorescence-based techniques .
Medicine: In medicine, this compound is used in diagnostic assays to detect the presence of specific proteins or other biomolecules. Its fluorescence properties enable sensitive and specific detection, making it a valuable tool in clinical diagnostics .
Industry: In industrial applications, this compound is used in the development of biosensors and other analytical devices. Its ability to form stable conjugates with thiol-containing molecules makes it useful for creating highly sensitive and specific detection systems .
Mecanismo De Acción
The mechanism of action of pyrene maleimide involves its reaction with thiol groups on proteins or other biomolecules. The maleimide group reacts with the thiol group to form a stable thioether bond, while the pyrene moiety provides a fluorescent signal. This allows researchers to track and study the labeled biomolecules using fluorescence microscopy or spectroscopy .
Comparación Con Compuestos Similares
- Pyrene-4-maleimide: This compound has a similar structure but includes a flexible linker between the pyrene and maleimide groups, allowing for greater sampling distances in excimer formation studies .
- 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds are used as alternatives to maleimides for protein bioconjugation, offering superior stability and selectivity .
Uniqueness: Pyrene maleimide is unique in its combination of strong fluorescence and specific reactivity with thiol groups. This makes it particularly useful for studying protein structure and dynamics, as well as for developing sensitive diagnostic assays and biosensors .
Propiedades
Número CAS |
1869968-64-8 |
|---|---|
Nombre IUPAC |
N/A |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

